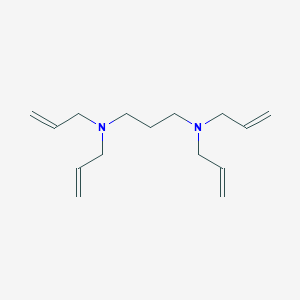

1,3-Bis(diallylamino)propane

Description

1,3-Bis(diallylamino)propane is a tertiary amine compound characterized by a propane backbone substituted with two diallylamino groups (-N(CH₂CH₂CH₂)₂). The diallylamino groups confer electron-rich and sterically flexible properties, making it a candidate for use in catalysis, polymer chemistry, or metal-organic frameworks (MOFs) .

Properties

CAS No. |

54391-07-0 |

|---|---|

Molecular Formula |

C15H26N2 |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

N,N,N',N'-tetrakis(prop-2-enyl)propane-1,3-diamine |

InChI |

InChI=1S/C15H26N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-8H,1-4,9-15H2 |

InChI Key |

KKAIREMKWOORCU-UHFFFAOYSA-N |

SMILES |

C=CCN(CCCN(CC=C)CC=C)CC=C |

Canonical SMILES |

C=CCN(CCCN(CC=C)CC=C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,3-Bis(diallylamino)propane with structurally related compounds:

Reactivity and Coordination Chemistry

- 1,3-Bis(diallylamino)propane: The diallylamino groups likely enable chelation of metal ions (e.g., Mn²⁺, Ni²⁺), forming flexible coordination geometries. Similar to 1,3-bis(4-pyridyl)propane (bpp) in MOFs , it may stabilize metal centers through nitrogen donor atoms.

- 1,3-Bis(diphenylphosphino)propane: Widely used in transition-metal catalysis (e.g., nickel complexes for cross-coupling reactions). Its phosphine groups provide strong σ-donor and π-acceptor properties, enhancing catalytic activity .

- Dimethylaminopropylamine: Combines nucleophilic primary and tertiary amines, making it useful in epoxy resin curing and surfactant synthesis .

Market and Industrial Relevance

- 1,3-Bis(diphenylphosphino)propane: Dominates niche markets for specialty catalysts, with European manufacturers leading production .

- Dimethylaminopropylamine: High-volume use in epoxy resins and adhesives, driven by construction and automotive sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.